Ethyl 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)propanoate is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a nitro group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)propanoate typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 2-chloro-4-(trifluoromethyl)phenol, undergoes nitration to introduce the nitro group.
Etherification: The nitrated product is then subjected to etherification with 2-chloro-4-(trifluoromethyl)phenol to form the phenoxy linkage.
Esterification: Finally, the compound is esterified with ethyl propanoate under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the nucleophile used in the reaction.
Hydrolysis: The major product is the carboxylic acid derivative.
Scientific Research Applications
Ethyl 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Ethyl 2-(trifluoromethyl)-4-methyl-5-pyrimidine carboxylate
Uniqueness
Ethyl 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)propanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
50594-49-5 |
---|---|
Molecular Formula |
C18H15ClF3NO6 |
Molecular Weight |
433.8 g/mol |
IUPAC Name |
ethyl 2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]propanoate |
InChI |
InChI=1S/C18H15ClF3NO6/c1-3-27-17(24)10(2)28-16-9-12(5-6-14(16)23(25)26)29-15-7-4-11(8-13(15)19)18(20,21)22/h4-10H,3H2,1-2H3 |
InChI Key |
QAXOWKZLISCMBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.